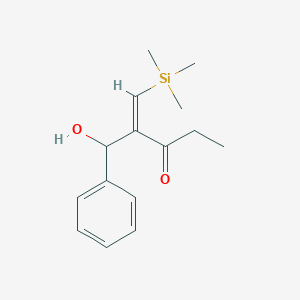
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one is an organic compound that features a hydroxy group, a phenyl group, and a trimethylsilyl group attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be achieved through various organic reactions. One possible route involves the aldol condensation of a trimethylsilyl-substituted aldehyde with a phenyl-substituted ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and modification.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
作用機序
The mechanism by which (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one exerts its effects would depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
(Z)-2-(Hydroxy(phenyl)methyl)pent-1-en-3-one: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)but-1-en-3-one: Has a shorter carbon chain, which may influence its physical and chemical properties.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)hex-1-en-3-one: Has a longer carbon chain, potentially affecting its solubility and reactivity.
Uniqueness
The presence of the trimethylsilyl group in (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one imparts unique properties, such as increased stability and reactivity towards certain nucleophiles. This makes it a valuable compound for specific synthetic applications.
特性
分子式 |
C15H22O2Si |
|---|---|
分子量 |
262.42 g/mol |
IUPAC名 |
(Z)-2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3/b13-11+ |
InChIキー |
KOSHTTUVAJYFDW-ACCUITESSA-N |
異性体SMILES |
CCC(=O)/C(=C\[Si](C)(C)C)/C(C1=CC=CC=C1)O |
正規SMILES |
CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

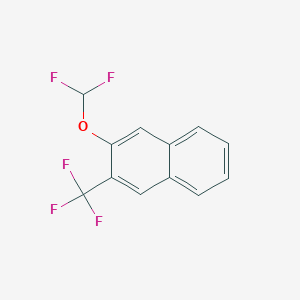
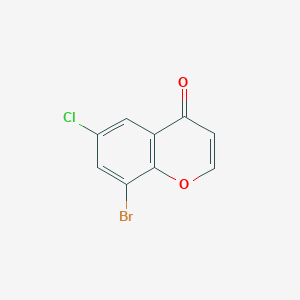
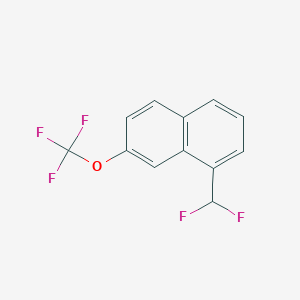
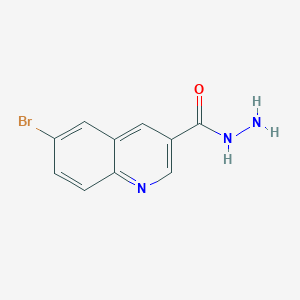
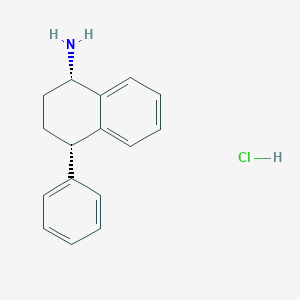

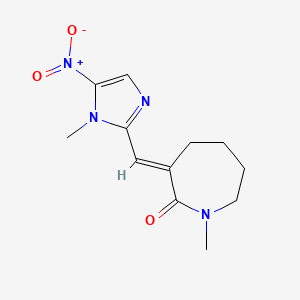


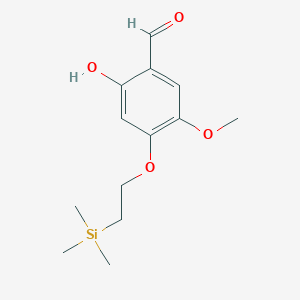

![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
